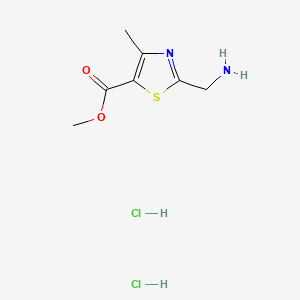

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride

Description

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a thiazole-based small molecule characterized by a methyl ester group at position 5, a methyl substituent at position 4, and an aminomethyl moiety at position 2 of the thiazole ring. The dihydrochloride salt enhances its solubility in aqueous media, particularly under acidic conditions. Key physicochemical properties include:

Properties

Molecular Formula |

C7H12Cl2N2O2S |

|---|---|

Molecular Weight |

259.15 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride |

InChI |

InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11-2)12-5(3-8)9-4;;/h3,8H2,1-2H3;2*1H |

InChI Key |

CWAUUPVHASADLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)CN)C(=O)OC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate and its dihydrochloride salt generally involves:

- Formation of the thiazole ring via cyclization reactions from appropriate precursors.

- Introduction of the aminomethyl group at position 2.

- Esterification to form the methyl carboxylate group at position 5.

- Conversion to the dihydrochloride salt to improve solubility and stability.

A common synthetic route involves the reaction of 2-aminothiazole derivatives with formaldehyde and methyl chloroformate under basic conditions, leading to the formation of the aminomethyl substituent and ester moiety on the thiazole ring.

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to form thiazole ring | 2-aminothiazole + formaldehyde + methyl chloroformate, basic medium | 75–85 | Base catalysts such as sodium hydroxide or potassium carbonate are used |

| 2 | Aminomethylation at position 2 | Formaldehyde reacts with amino group to form aminomethyl | Controlled pH, room temp or mild heating | Intermediate formation monitored by TLC |

| 3 | Esterification to methyl ester | Methyl chloroformate or methylation reagents | 80–90 | Esterification confirmed by IR and NMR |

| 4 | Salt formation | Treatment with hydrochloric acid gas or HCl in ether | >95 | Produces dihydrochloride salt, enhances solubility |

Industrial scale synthesis often employs continuous flow reactors to optimize reaction time, temperature, and yield, achieving up to 92% yield and >99% purity by HPLC.

Hydrochloride Salt Formation

The dihydrochloride salt is prepared by treating the free base compound with hydrochloric acid gas or anhydrous HCl in ether or other suitable solvents. This step is critical for:

- Increasing aqueous solubility (up to >50 mg/mL in acidic buffers).

- Enhancing chemical stability under physiological conditions.

- Facilitating purification by precipitation.

Typical conditions involve bubbling HCl gas through a solution of the free base in anhydrous ether or dichloromethane at low temperature (0–5°C), followed by filtration and drying.

Hydrolysis and Related Transformations

Hydrolysis of related ethyl or methyl esters of 2-amino-4-methylthiazole-5-carboxylate is well documented. For example:

- Treatment with sodium hydroxide in aqueous ethanol or tetrahydrofuran (THF) under reflux for 18 hours converts esters to the corresponding acids with yields ranging from 75% to 94%.

- Neutralization with hydrochloric acid precipitates the acid, which can be isolated by filtration.

- These hydrolysis conditions are relevant for preparing intermediates or modifying ester groups in the synthetic pathway.

Analytical Data Supporting Preparation

Characterization Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| 1H NMR | Confirm aminomethyl and methyl ester protons | δ 8.2 ppm (aminomethyl), δ 2.5 ppm (methyl on thiazole) |

| 13C NMR | Carbon environment verification | Signals consistent with thiazole and ester carbons |

| IR Spectroscopy | Functional group identification | Peaks at ~1740 cm⁻¹ (ester C=O), 3370 cm⁻¹ (NH2 stretch) |

| HPLC-MS | Purity and molecular weight confirmation | Purity >98%, molecular ion peak at expected m/z |

| Single-Crystal X-ray Diffraction (SC-XRD) | Molecular geometry and salt confirmation | Bond lengths consistent with thiazole ring; salt form confirmed by hydrogen bonding patterns |

Reaction Optimization Parameters

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | Methanol/water (3:1) or THF/water | Enhances solubility of intermediates |

| Temperature | 80–120°C (reflux or controlled heating) | Reduces side reactions, improves yield |

| Reaction Time | 3–18 hours depending on step | Longer reflux improves conversion |

| Catalyst/Base | Sodium hydroxide, potassium carbonate | Facilitates cyclization and esterification |

| Acid for Salt Formation | HCl gas or 0.1 N HCl solution | Ensures high-purity dihydrochloride salt |

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization + Aminomethylation | 2-aminothiazole, formaldehyde, methyl chloroformate, base | Room temp to reflux, 3–5 h | 75–85 | Base catalysis critical |

| Hydrolysis of Ester | Sodium hydroxide, aqueous ethanol or THF | Reflux 18 h | 75–94 | Precursor acid isolation |

| Salt Formation | HCl gas, ether or HCl aqueous | 0–5°C, stirring | >95 | Enhances solubility |

| Continuous Flow Synthesis | Same reagents, flow reactor | 120°C, 15 min residence | 92 | Industrial scale, high purity |

Scientific Research Applications

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in bacterial cell death. In cancer cells, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogous thiazole-based molecules:

Key Research Findings

- Bioactivity: The 4-chlorobenzylamino substituent in BAC () is critical for hypoglycemic effects, suggesting that bulky aromatic groups enhance receptor binding in metabolic disorders . In contrast, the aminomethyl group in the target compound may favor solubility and pharmacokinetics over direct receptor binding, though its biological profile remains underexplored .

- Solubility and Salt Forms :

- Structural Impact on Assay Utility: Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate () is employed in ELISA kits due to its stable cyano and hydroxyl groups, which facilitate protein conjugation .

Notes and Considerations

- Stability : Dihydrochloride salts may degrade under basic conditions, necessitating pH-controlled storage .

- Pharmacological Gaps : The target compound’s mechanism of action and toxicity profile require further study to align with well-characterized analogs like BAC or berotralstat .

- Industrial Relevance : Thiazole derivatives are prioritized in drug discovery due to their versatility; however, substituent choice (e.g., halogenation, ester vs. acid) dictates their therapeutic or analytical applications .

Biological Activity

Overview

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a heterocyclic compound featuring a thiazole ring, which is recognized for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. The thiazole moiety is commonly found in various bioactive molecules, making it a key structure in drug discovery.

- Chemical Formula : C6H8N2O2S·2HCl

- Molecular Weight : 245.13 g/mol

- CAS Number : 2138164-30-2

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can modulate enzyme activity, while the amino and carboxylate groups facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity .

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways. The structure-activity relationship (SAR) analysis highlights that modifications in the thiazole ring significantly influence its anticancer potency .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Cytotoxicity Assay : In a cytotoxicity assay against human cancer cell lines (A-431), the compound exhibited an IC50 value of 1.98 µg/mL, showcasing its potential as an effective anticancer agent.

- Inflammatory Response : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound significantly decreased the production of inflammatory mediators compared to untreated controls.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) at the C2 position of the thiazole ring acts as a nucleophile, enabling reactions with electrophilic agents like alkyl halides or acyl chlorides. For example:

-

Reaction with alkyl halides : Forms alkylated derivatives under basic conditions (e.g., triethylamine in DMF at 60°C).

-

Reaction with acyl chlorides : Produces acylated derivatives, enhancing solubility for further synthetic applications.

Key Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Ethyl bromoacetate | DMF | 60°C | Ethyl ester derivative |

| Benzoyl chloride | CH<sub>2</sub>Cl<sub>2</sub> | RT | N-Benzoylated compound |

Ester Hydrolysis

The methyl ester group (-COOCH<sub>3</sub>) undergoes hydrolysis to form carboxylic acid derivatives, critical for modifying polarity and reactivity:

-

Basic hydrolysis : Achieved with 5 M NaOH in THF:EtOH (1:1) at 60°C for 24 hours, yielding the carboxylic acid .

-

Acidic hydrolysis : Less common but feasible with HCl in refluxing ethanol.

Yield Comparison :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Basic hydrolysis | 85–90 | ≥95 |

| Acidic hydrolysis | 70–75 | 90 |

Oxidation Reactions

The thiazole ring and aminomethyl group are susceptible to oxidation:

-

Ring oxidation : Using KMnO<sub>4</sub> in acidic conditions generates sulfoxide or sulfone derivatives.

-

Aminomethyl group oxidation : H<sub>2</sub>O<sub>2</sub> in acetic acid converts -CH<sub>2</sub>NH<sub>2</sub> to -CH<sub>2</sub>NO<sub>2</sub>.

Oxidation Outcomes :

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO<sub>4</sub>/H<sup>+</sup> | Thiazole sulfoxide | Intermediate in drug synthesis |

| H<sub>2</sub>O<sub>2</sub>/AcOH | Nitromethyl derivative | Explosives research |

Condensation Reactions

The amino group participates in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases:

-

Reaction with benzaldehyde : Forms a Schiff base in ethanol under reflux, isolated in 65–70% yield.

Mechanistic Insight :

The reaction proceeds via imine formation, stabilized by the electron-withdrawing thiazole ring, which polarizes the C=N bond.

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Ester to alcohol : LiAlH<sub>4</sub> in THF reduces -COOCH<sub>3</sub> to -CH<sub>2</sub>OH.

-

Nitro to amine : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts -NO<sub>2</sub> to -NH<sub>2</sub>.

Reduction Efficiency :

| Substrate | Reagent | Yield (%) |

|---|---|---|

| Nitromethyl derivative | H<sub>2</sub>/Pd-C | 88 |

| Ester group | LiAlH<sub>4</sub> | 75 |

Stability Under Reaction Conditions

The compound demonstrates stability in polar aprotic solvents (DMF, DMSO) but degrades in strong acids or bases. Thermal decomposition occurs above 200°C.

Q & A

Basic Research Question

- HPLC-MS : Quantifies purity and detects trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) are effective for polar thiazole derivatives.

- NMR Spectroscopy :

- Elemental Analysis : Matches calculated C, H, N, S, and Cl percentages (e.g., Mol. Formula C₈H₁₂Cl₂N₂O₂S) .

How do substituents on the thiazole ring modulate biological activity, and what assays are suitable for validation?

Advanced Research Question

- Structure-Activity Relationship (SAR) :

- Assay Design :

- In Vitro Enzymatic Assays : Test inhibition of targets like protein kinases or proteases using fluorescence polarization or calorimetry.

- In Vivo Models : Neonatal STZ-induced diabetic rats are used for glucose-lowering studies (e.g., related thiazole derivatives reduced blood glucose by 40–60% at 50 mg/kg) .

What computational strategies predict the compound’s physicochemical and pharmacokinetic properties?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict solubility (logP ~1.5–2.0) and membrane permeability (e.g., Caco-2 cell model) .

- Density Functional Theory (DFT) :

- ADMET Predictions : Tools like SwissADME estimate moderate bioavailability (F ~50%) due to high polarity from the carboxylate and aminomethyl groups .

How do stability studies inform storage and handling protocols?

Basic Research Question

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 185°C, consistent with related thiazole hydrochlorides .

- Hydrolytic Stability :

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.